REACTION_CXSMILES
|
[C:1]([C:5]1[CH:6]=[CH:7][C:8]([OH:16])=[C:9]([C:11]([CH3:15])([CH3:14])[C:12]#[N:13])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].CCN(C(C)C)C(C)C.Cl[C:27]([O:29][CH3:30])=[O:28]>CN(C1C=CN=CC=1)C.C(Cl)Cl>[C:27](=[O:28])([O:29][CH3:30])[O:16][C:8]1[CH:7]=[CH:6][C:5]([C:1]([CH3:4])([CH3:2])[CH3:3])=[CH:10][C:9]=1[C:11]([C:12]#[N:13])([CH3:15])[CH3:14]
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Name
|
|
Quantity
|
126.6 g
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Type
|
reactant
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Smiles
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C(C)(C)(C)C=1C=CC(=C(C1)C(C#N)(C)C)O
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Name
|
|
Quantity
|
188 g
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Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
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CN(C)C=1C=CN=CC1
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Name
|
|
Quantity
|
1500 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
110 g
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Type
|
reactant
|
Smiles
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ClC(=O)OC
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Name
|
|
Quantity
|
300 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
ice water
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Quantity
|
1.5 L
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Type
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reactant
|
Smiles
|
|
Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
After stirring for 12 hours at 0° C.
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
the mixture was stirred at 0° C. for 30 minutes
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Duration
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30 min
|
Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
|
WASH
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Details
|
washed with 1 N HCl, water, and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The DCM solution was dried over MgSO4
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(OC1=C(C=C(C=C1)C(C)(C)C)C(C)(C)C#N)(OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |